molecular formula C17H18N6S B3007170 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 2341769-47-7

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B3007170
CAS No.: 2341769-47-7
M. Wt: 338.43
InChI Key: KUMQKYBQZIFAOS-UHFFFAOYSA-N
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Description

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with a piperazine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step procedures. One common method includes the reaction of 6-methylpyrimidine with piperazine to form an intermediate, which is then reacted with a thiophene-substituted pyridazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with piperazine and thiophene rings, such as:

  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • Brexpiprazole
  • Imatinib

Uniqueness

What sets 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine apart is its unique combination of a pyridazine core with piperazine and thiophene substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a piperazine ring and a thiophene moiety, which contributes to its unique pharmacological properties. The presence of the methylpyrimidine group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, it may inhibit certain kinases involved in cancer progression or modulate neurotransmitter systems.

Biological Activity Overview

Research has indicated that compounds structurally similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the growth of cancer cell lines, particularly those overexpressing certain kinases.
    • In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
  • Cytotoxicity Studies :
    • Various derivatives have been tested for their cytotoxic effects using the MTT assay.
    • For example, related compounds exhibited IC50 values ranging from 1.06 μM to 2.73 μM against different cancer cell lines, indicating potent anticancer properties .
  • Kinase Inhibition :
    • The compound may act as an inhibitor of c-Met kinase, a target in cancer therapy. Inhibitory activities comparable to established drugs have been reported .

Research Findings

A detailed examination of the biological activity of this compound reveals several key findings:

Table 1: Cytotoxicity and Kinase Inhibition Data

CompoundCell LineIC50 (μM)Kinase TargetIC50 (μM)
This compoundA5491.06 ± 0.16c-Met0.090
This compoundMCF-71.23 ± 0.18c-Met0.090
This compoundHeLa2.73 ± 0.33c-Met0.090

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Triazolo-Pyridazine Derivatives :
    • A study synthesized triazolo-pyridazine derivatives and evaluated their anticancer properties, noting that structural modifications significantly impacted their activity against various cancer cell lines .
  • Structure–Activity Relationship (SAR) :
    • Research into SAR has identified critical functional groups that enhance cytotoxicity and kinase inhibition, providing insights for further drug development .

Properties

IUPAC Name

3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-13-11-17(19-12-18-13)23-8-6-22(7-9-23)16-5-4-14(20-21-16)15-3-2-10-24-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMQKYBQZIFAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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